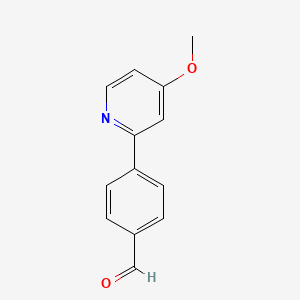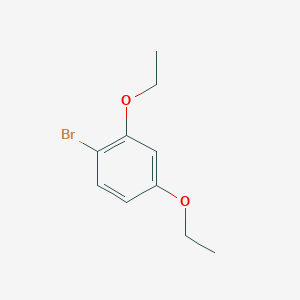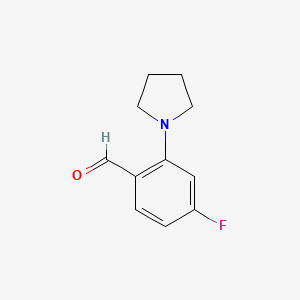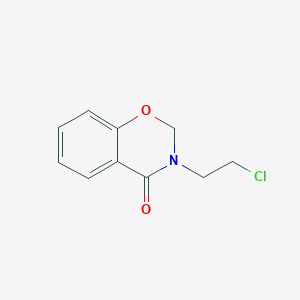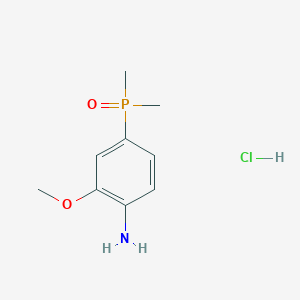
4-(Dimethylphosphoryl)-2-methoxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphine oxide and contains both amino and methoxy functional groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride typically involves the reaction of 4-amino-3-methoxyaniline with dimethylphosphinic chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The amino and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride can yield phosphine oxide derivatives, while reduction can regenerate the phosphine group.
科学的研究の応用
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- (4-Amino-3-methylphenyl)dimethylphosphine oxide
- (4-Amino-3-ethoxyphenyl)dimethylphosphine oxide
- (4-Amino-3-chlorophenyl)dimethylphosphine oxide
Uniqueness
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H15ClNO2P |
|---|---|
分子量 |
235.65 g/mol |
IUPAC名 |
4-dimethylphosphoryl-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H14NO2P.ClH/c1-12-9-6-7(13(2,3)11)4-5-8(9)10;/h4-6H,10H2,1-3H3;1H |
InChIキー |
HMPGLBLDPVNYHV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)P(=O)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


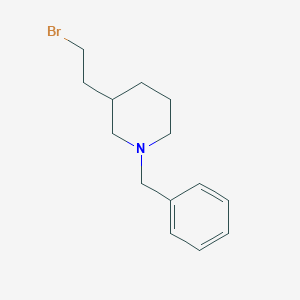
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
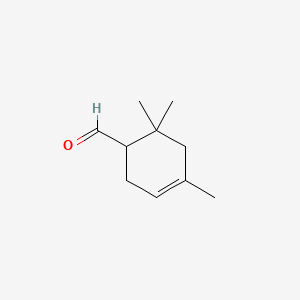
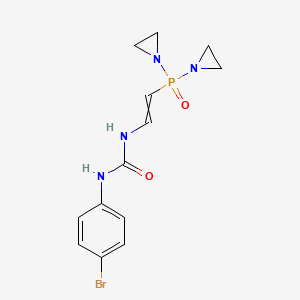

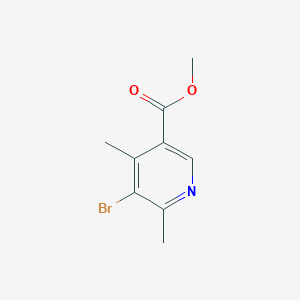
![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
